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Compound of Interest

Compound Name: (S)-2-(4-Fluorophenyl)pyrrolidine

CAS No.: 298690-90-1

Cat. No.: B152488

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral

compound (S)-2-(4-Fluorophenyl)pyrrolidine. Due to the limited availability of public

experimental spectra for this specific enantiomer, this document presents a combination of

referenced data for the racemic mixture and predicted values based on established

spectroscopic principles. This information is intended to serve as a valuable resource for the

identification, characterization, and quality control of this compound in research and

development settings.
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Property Value

Chemical Name (S)-2-(4-Fluorophenyl)pyrrolidine

Molecular Formula C₁₀H₁₂FN

Molecular Weight 165.21 g/mol

CAS Number 72216-06-9 (for the racemic mixture)

Structure
(Image of the chemical structure of (S)-2-(4-

Fluorophenyl)pyrrolidine would be placed here)

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(4-Fluorophenyl)pyrrolidine. It

is important to note that while ¹H NMR and IR data are referenced from public databases for

the racemate, the ¹³C NMR and Mass Spectrometry data are predicted based on the

compound's structure and typical fragmentation patterns.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 2-(4-Fluorophenyl)pyrrolidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 dd 2H
Aromatic CH (ortho to

F)

~7.00 t 2H
Aromatic CH (meta to

F)

~4.15 t 1H CH (pyrrolidine C2)

~3.20 m 1H CH₂ (pyrrolidine C5)

~2.95 m 1H CH₂ (pyrrolidine C5)

~2.10 m 1H NH

~2.00 m 2H CH₂ (pyrrolidine C3)

~1.70 m 2H CH₂ (pyrrolidine C4)

Note: Data is predicted based on typical values for 2-arylpyrrolidines and the known spectrum

of the racemate recorded in CDCl₃ on a Varian CFT-20 instrument. Actual values may vary.[1]

[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for (S)-2-(4-Fluorophenyl)pyrrolidine

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://dev.spectrabase.com/spectrum/GiK2yoxC1Ge
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_pyrrolidine
https://www.benchchem.com/product/b152488/docs?utm_src=pdf-body#in-depth-technical-guide-spectral-analysis-of-s-2-4-fluorophenyl-pyrrolidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152488?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~162 (d, J ≈ 245 Hz) Aromatic C-F

~140 (d, J ≈ 3 Hz) Aromatic C (ipso)

~128 (d, J ≈ 8 Hz) Aromatic CH (ortho to F)

~115 (d, J ≈ 21 Hz) Aromatic CH (meta to F)

~64 CH (pyrrolidine C2)

~47 CH₂ (pyrrolidine C5)

~35 CH₂ (pyrrolidine C3)

~26 CH₂ (pyrrolidine C4)

Note: This data is predicted and has not been experimentally verified. The carbon-fluorine

coupling constants (J) are approximate.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-(4-Fluorophenyl)pyrrolidine

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2950, ~2870 Medium Aliphatic C-H Stretch

~1600, ~1510 Strong Aromatic C=C Stretch

~1220 Strong Aromatic C-F Stretch

~830 Strong
p-Substituted Benzene C-H

Bend

Note: Based on general spectroscopic principles and data for the racemic mixture obtained as

a neat capillary film.[2]
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for (S)-2-(4-Fluorophenyl)pyrrolidine

m/z Ratio Predicted Fragment Ion

165 [M]⁺ (Molecular Ion)

164 [M-H]⁺

95 [C₆H₄F]⁺

70 [C₄H₈N]⁺

Note: This data is predicted based on typical fragmentation patterns of pyrrolidine-containing

compounds.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

(S)-2-(4-Fluorophenyl)pyrrolidine sample

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes and vials

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ in

a clean, dry vial.
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Transfer: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation:

Spectrometer: 500 MHz NMR spectrometer (or similar).

Probe: Standard 5 mm broadband probe.

¹H NMR Acquisition:

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal resolution.

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C spectrum using a standard pulse

sequence (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or

more, depending on sample concentration).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16

ppm for ¹³C.
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Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling

constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

(S)-2-(4-Fluorophenyl)pyrrolidine sample (as a neat liquid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR

crystal.

Spectrum Acquisition:

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

(S)-2-(4-Fluorophenyl)pyrrolidine sample
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Methanol or other suitable volatile solvent

Mass spectrometer (e.g., GC-MS or LC-MS with an ESI or EI source)

Procedure (using GC-MS with Electron Ionization):

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile

solvent like methanol.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

Gas Chromatography:

Use a suitable capillary column (e.g., DB-5ms).

Employ a temperature program to ensure separation and elution of the compound (e.g.,

start at 50°C, ramp to 250°C).

Mass Spectrometry:

The eluent from the GC is directed into the mass spectrometer.

Ionization Method: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: Set a suitable mass-to-charge (m/z) ratio range (e.g., 40-400 amu).

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

(S)-2-(4-Fluorophenyl)pyrrolidine.
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Caption: Workflow for the spectral analysis of (S)-2-(4-Fluorophenyl)pyrrolidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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